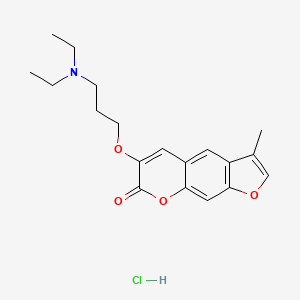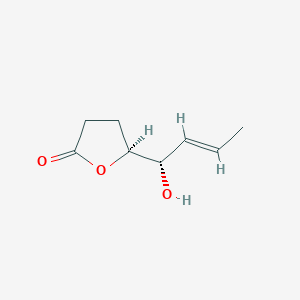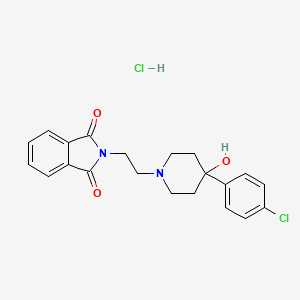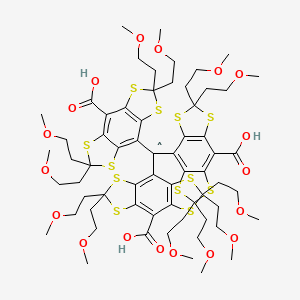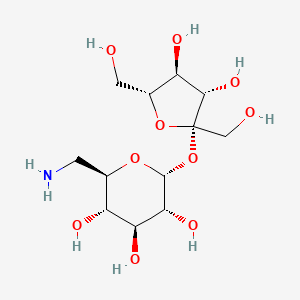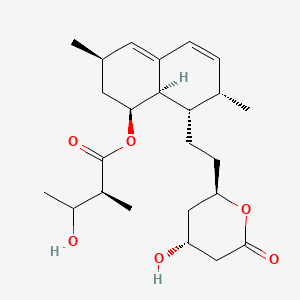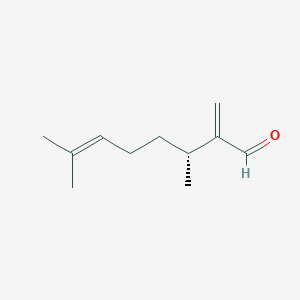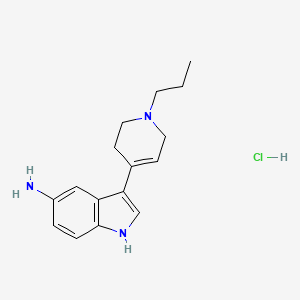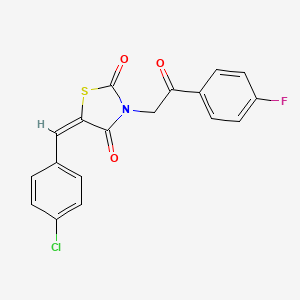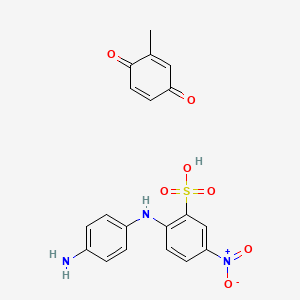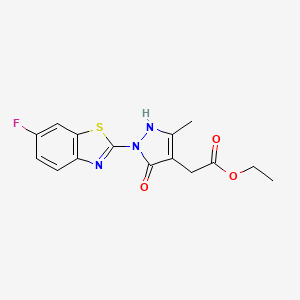
Pentasodium diethylenetriaminepentamethylenephosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentasodium diethylenetriaminepentamethylenephosphonate is a chemical compound widely used in various industrial applications due to its excellent chelating properties. It is a derivative of diethylenetriamine and contains five phosphonic acid groups, making it highly effective in binding metal ions. This compound is commonly used in water treatment, detergents, and as a scale inhibitor in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentasodium diethylenetriaminepentamethylenephosphonate is synthesized through a multi-step process involving the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction typically occurs under alkaline conditions, and the resulting product is then neutralized with sodium hydroxide to form the pentasodium salt. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The final product is then purified through filtration and crystallization to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Pentasodium diethylenetriaminepentamethylenephosphonate undergoes various chemical reactions, including complexation, chelation, and hydrolysis. It is known for its strong ability to form stable complexes with metal ions, which makes it an effective chelating agent .
Common Reagents and Conditions
The compound reacts with metal ions such as calcium, magnesium, and iron under neutral to alkaline conditions. The presence of phosphonic acid groups allows it to form stable chelates with these metal ions, preventing their precipitation and scaling in industrial systems .
Major Products Formed
The major products formed from the reactions of this compound are metal-chelate complexes. These complexes are highly stable and soluble in water, making them useful in various applications such as water treatment and detergents .
Applications De Recherche Scientifique
Pentasodium diethylenetriaminepentamethylenephosphonate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of pentasodium diethylenetriaminepentamethylenephosphonate involves the formation of stable chelate complexes with metal ions. The phosphonic acid groups in the compound bind to metal ions, forming a ring structure that stabilizes the metal ion and prevents it from participating in unwanted chemical reactions. This chelation process is highly specific and efficient, making the compound an effective inhibitor of scale and corrosion in industrial systems .
Comparaison Avec Des Composés Similaires
Pentasodium diethylenetriaminepentamethylenephosphonate is unique due to its high number of phosphonic acid groups, which provide strong chelating properties. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with four carboxylic acid groups.
Nitrilotriacetic acid (NTA): Another chelating agent with three carboxylic acid groups.
Aminotris(methylenephosphonic acid) (ATMP): A compound with three phosphonic acid groups, used in similar applications but with lower chelating efficiency compared to this compound.
This compound stands out due to its higher chelating efficiency and stability, making it more effective in preventing scale and corrosion in industrial systems .
Propriétés
Numéro CAS |
61792-09-4 |
|---|---|
Formule moléculaire |
C9H23N3Na5O15P5 |
Poids moléculaire |
683.11 g/mol |
Nom IUPAC |
pentasodium;[bis[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl]amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C9H28N3O15P5.5Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;/q;5*+1/p-5 |
Clé InChI |
QRIAWZKHYOWOAR-UHFFFAOYSA-I |
SMILES canonique |
C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CCN(CP(=O)(O)[O-])CP(=O)(O)[O-])CP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


